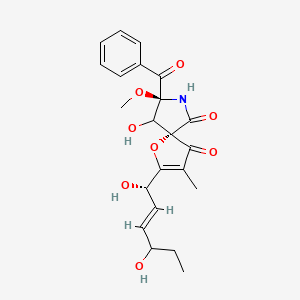
Pseurotin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Pseurotin D is a useful research compound. Its molecular formula is C22H25NO8 and its molecular weight is 431.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Pseurotin D is a secondary metabolite derived from the fungus Pseudeurotium ovalis. It has garnered attention for its diverse biological activities, particularly in immunomodulation and anti-cancer effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.
-
Immunomodulatory Effects :
- This compound has been shown to significantly inhibit the delayed-type hypersensitivity (DTH) response. In a study involving chicken ovalbumin-induced DTH in mice, treatment with this compound resulted in decreased paw swelling and reduced production of pro-inflammatory cytokines such as IL-1β, IL-4, IL-6, and IFN-γ. Additionally, it increased the levels of the anti-inflammatory cytokine IL-10 .
- In vitro studies demonstrated that this compound inhibited the proliferation and differentiation of both Th1 and Th2 cells by downregulating the expression of Gata3 and Tbx21 genes, which are crucial for T cell differentiation .
-
Induction of Apoptosis in Cancer Cells :
- This compound exhibits potent anti-cancer properties, particularly against chronic lymphocytic leukemia (CLL) cells. Research indicated that it significantly inhibited the proliferation of the MEC-1 cell line (a model for CLL) and induced apoptosis by altering mitochondrial membrane potential and increasing reactive oxygen species (ROS) production .
- The compound was found to arrest MEC-1 cells in the G2/M phase of the cell cycle, leading to a decrease in cell viability without causing acute cytotoxicity .
- Targeting Mitochondrial Activity :
Table 1: Summary of Biological Activities of this compound
| Activity | Effect | Cell Type/Model |
|---|---|---|
| Inhibition of DTH response | Decreased paw swelling; reduced cytokine levels | Mice (in vivo) |
| Th1/Th2 cell inhibition | Decreased proliferation and differentiation | Human T cells (in vitro) |
| Induction of apoptosis | Increased apoptosis; altered mitochondrial function | MEC-1 CLL cells (in vitro) |
| Cell cycle arrest | G2/M phase arrest | MEC-1 CLL cells (in vitro) |
Case Studies
-
Delayed-Type Hypersensitivity Study :
A study conducted to evaluate the immunomodulatory effects of this compound revealed that it could effectively inhibit the DTH response in mice. The results showed a significant reduction in paw swelling and changes in leukocyte counts associated with DTH reactions, indicating its potential as an anti-allergic agent . -
Chronic Lymphocytic Leukemia Research :
In another investigation focused on CLL, this compound was administered to MEC-1 cells where it demonstrated a robust ability to inhibit cell proliferation and induce apoptosis through mitochondrial pathways. The study provided insights into its mechanism by showing alterations in mitochondrial activity and ROS production, suggesting its utility as a therapeutic agent against lymphoid malignancies .
Eigenschaften
IUPAC Name |
(5S,8S)-8-benzoyl-2-[(E,1S)-1,4-dihydroxyhex-2-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO8/c1-4-14(24)10-11-15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-8-6-5-7-9-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-10+/t14?,15-,19?,21+,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAYJWNDYQINEI-QGPYEFJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/[C@@H](C1=C(C(=O)[C@@]2(O1)C([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














